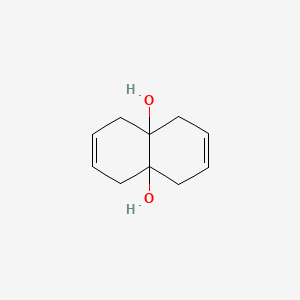

1,4,5,8-Tetrahydronaphthalene-4a,8a-diol

Description

Contextualization within the Naphthalene (B1677914) and Tetrahydronaphthalene Chemical Space

The structural foundation of 1,4,5,8-Tetrahydronaphthalene-4a,8a-diol is naphthalene (C₁₀H₈), the simplest polycyclic aromatic hydrocarbon, composed of two fused benzene (B151609) rings. The atmospheric oxidation of naphthalene is a significant area of research due to its environmental prevalence and the complex chemical pathways involved. copernicus.orguhasselt.be Hydrogenation of naphthalene leads to a family of partially or fully saturated derivatives.

Among these are the tetrahydronaphthalenes (C₁₀H₁₂), which exist as different isomers depending on which double bonds are reduced. nih.govnist.gov

1,2,3,4-Tetrahydronaphthalene (Tetralin): This is a well-known isomer where one of the two rings is fully saturated. wikipedia.org It is a colorless liquid used commercially as a hydrogen-donor solvent, for instance, in coal liquefaction. wikipedia.org

1,4,5,8-Tetrahydronaphthalene (B1617624) (Isotetralin): This isomer retains unsaturation in both rings. nih.govguidechem.comchemicalbook.com It serves as the direct parent hydrocarbon scaffold for the title diol.

The addition of hydroxyl groups to these scaffolds creates a diverse range of functionalized molecules. The title compound is distinct in that its parent structure, 1,4,5,8-tetrahydronaphthalene, is less common than tetralin, and the diol functionality is placed at the sterically hindered bridgehead positions. stenutz.euchemspider.com

Historical Overview of Synthetic Efforts Towards Hydroxylated Naphthalene Systems

The synthesis of hydroxylated naphthalene derivatives has been a long-standing objective in organic chemistry, driven by their presence in natural products and their utility as synthetic intermediates. Early efforts often involved the direct functionalization of naphthalene or its derivatives, though this approach frequently suffered from a lack of regioselectivity.

More advanced strategies have focused on the controlled oxidation and hydroxylation of the naphthalene core. Key developments include:

Biocatalytic Hydroxylation: Engineered enzymes, such as cytochrome P450 monooxygenases, have been developed to selectively hydroxylate naphthalene to produce compounds like 1-naphthol. researchgate.net

Dearomative Dihydroxylation: A significant challenge is overcoming the aromatic stability of naphthalene to add hydroxyl groups. Recent breakthroughs include the use of biomimetic iron catalysts that can perform a syn-dihydroxylation of the naphthalene ring, followed by a second dihydroxylation on the now more reactive olefinic site. acs.org This method provides a pathway to tetrahydroxylated products that were previously difficult to access. acs.org

Synthesis from Diones: An alternative route involves the reduction of dione (B5365651) precursors. For example, methods have been developed for the synthesis of 3,4,7,8-tetrahydronaphthalene-1,5(2H,6H)-dione starting from naphthalene-1,5-diol, which can then potentially be reduced to the corresponding diol. mdpi.com

Multi-step Total Synthesis: The synthesis of complex hydroxylated decahydronaphthalene (B1670005) systems, which are fully saturated versions of the naphthalene core, often requires intricate, multi-step sequences. For example, the synthesis of (±)-(1β,4β,4aβ,8aα)-4,8a-dimethyl-octahydro-naphthalene-1,4a(2H)-diol was achieved in 13-15 steps from the Wieland–Miescher ketone, utilizing stereoselective reactions like epoxidation to control the configuration of the hydroxyl groups. rsc.org Similarly, the synthesis of highly oxygenated steroids like ouabagenin (B150419) has spurred innovation in methods for introducing hydroxyl groups onto specific positions of polycyclic systems. acs.org

These synthetic endeavors highlight the chemical challenges in controlling the position and stereochemistry of hydroxyl groups on the rigid, fused-ring system of naphthalene and its hydrogenated derivatives.

Significance of Diol Functionality in Polycyclic Scaffolds for Chemical Synthesis

A diol is a compound containing two hydroxyl groups. wikipedia.org The presence and relative orientation of these two groups on a polycyclic scaffold, such as a tetrahydronaphthalene, have profound implications for its chemical behavior and utility.

Stereochemical Control and Molecular Rigidity: Diols on cyclic scaffolds introduce stereocenters that can enforce specific three-dimensional conformations. nih.gov This is particularly true for rigid structures like the title compound. Such conformationally constrained scaffolds are valuable in medicinal chemistry and materials science for creating molecules with precisely oriented functional groups. nih.govnih.gov For instance, rigid spirocyclic diols derived from renewable resources have been used to increase the glass transition temperatures of polyesters and polyurethanes. rsc.org

Synthetic Handles for Diversification: The two hydroxyl groups of a diol serve as reactive sites for further chemical transformations. They can be converted into esters, ethers, or other functional groups. wikipedia.org The selective functionalization of just one of the two hydroxyl groups in a diol is a significant challenge that, when overcome, allows for the creation of complex, asymmetric molecules. rsc.org Organocatalysis has emerged as a powerful tool for achieving such regioselective reactions under mild conditions. rsc.org

Protecting Groups: Diols are widely used to protect carbonyl groups (aldehydes and ketones) by forming cyclic acetals. This strategy is fundamental in multi-step organic synthesis, allowing chemists to mask the reactivity of a carbonyl group while other parts of the molecule are being modified. wikipedia.org

Precursors to Polymers: Diols are essential monomers in condensation polymerization. For example, ethylene (B1197577) glycol is a key component in the production of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET) and polyurethanes. wikipedia.org Diols integrated into more complex polycyclic scaffolds can be used to synthesize advanced polymers with unique thermal and mechanical properties. rsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

76669-83-5 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

1,4,5,8-tetrahydronaphthalene-4a,8a-diol |

InChI |

InChI=1S/C10H14O2/c11-9-5-1-2-6-10(9,12)8-4-3-7-9/h1-4,11-12H,5-8H2 |

InChI Key |

GZCDSGZXNMKSRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CCC2(C1(CC=CC2)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways Towards 1,4,5,8 Tetrahydronaphthalene 4a,8a Diol

Retrosynthetic Analysis of the 1,4,5,8-Tetrahydronaphthalene-4a,8a-diol Core

A retrosynthetic analysis of this compound suggests several potential synthetic routes. The primary disconnection involves the two C-O bonds of the diol functionality. This can be envisioned through a functional group interconversion (FGI) to a precursor dione (B5365651), such as 1,4,5,8-tetrahydronaphthalene-4a,8a-dione, which upon reduction would yield the target diol.

Alternatively, the diol can be seen as the product of the dihydroxylation of the corresponding unsaturated precursor, 1,4,5,8-tetrahydronaphthalene (B1617624). This leads back to naphthalene (B1677914) as a readily available starting material, which can be partially reduced to afford the desired tetrahydronaphthalene core. Another viable retrosynthetic pathway involves the disconnection of one C-O bond at a time, suggesting an epoxide intermediate. The ring-opening of a corresponding epoxide of 1,4,5,8-tetrahydronaphthalene would lead to the diol. This epoxide itself can be formed from the olefin precursor.

Direct Synthetic Approaches

Direct synthetic approaches to this compound can be broadly categorized into reduction and oxidation pathways, starting from suitably functionalized precursors.

The stereoselective reduction of diones such as Tetrahydronaphthalene-1,4-dione and 4a,5,8,8a-Tetrahydro-1,4-naphthoquinone serves as a direct method for the formation of the corresponding diols. The stereochemical outcome of the reduction is highly dependent on the choice of the reducing agent and the reaction conditions. For instance, the reduction of tetralin-1,4-dione, a related diketone, has been explored to achieve specific diastereomers of the resulting diol. Reagents like L-Selectride have been shown to preferentially yield the cis-diol, while Red-Al tends to favor the formation of the trans-diol. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are also commonly employed for such transformations. The facial selectivity of the hydride attack is influenced by steric hindrance and electronic effects within the substrate.

| Precursor | Reducing Agent | Major Product Stereochemistry |

|---|---|---|

| Tetralin-1,4-dione | L-Selectride | cis-diol |

| Tetralin-1,4-dione | Red-Al | trans-diol |

| Tetralin-1,4-dione | NaBH₄ | Mixture of isomers |

| Tetralin-1,4-dione | LiAlH₄ | Mixture of isomers |

The Birch reduction offers a powerful method for the partial reduction of aromatic systems. Naphthalene can be reduced to 1,4,5,8-tetrahydronaphthalene (isotetralin) using an alkali metal (such as sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. This reaction proceeds via a radical anion intermediate and provides the non-conjugated diene in good yield.

Following the successful synthesis of the 1,4,5,8-tetrahydronaphthalene core, the introduction of the diol functionality can be achieved through the dihydroxylation of the double bonds. This can be accomplished using classic reagents for syn-dihydroxylation, such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). The Sharpless asymmetric dihydroxylation protocol, which utilizes a catalytic amount of OsO₄ in the presence of a stoichiometric oxidant and a chiral ligand, can be employed to achieve enantioselective synthesis of the diol. This method allows for the controlled formation of specific stereoisomers.

| Reaction Step | Reagents and Conditions | Product |

|---|---|---|

| Birch Reduction | Na or Li, liquid NH₃, EtOH | 1,4,5,8-Tetrahydronaphthalene |

| Dihydroxylation | 1. OsO₄ (catalytic), NMO 2. NaHSO₃ | syn-1,4,5,8-Tetrahydronaphthalene-4a,8a-diol |

| Asymmetric Dihydroxylation | AD-mix-α or AD-mix-β | Chiral syn-diol |

An alternative approach involves the initial epoxidation of the double bonds in 1,4,5,8-tetrahydronaphthalene, followed by the ring-opening of the resulting epoxide to yield the diol. Epoxidation can be carried out using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The subsequent hydrolysis of the epoxide can be catalyzed by either acid or base. Acid-catalyzed ring-opening typically proceeds via an Sₙ1-like mechanism, leading to a trans-diol. This method provides a complementary stereochemical outcome to the syn-dihydroxylation methods. The hydrolysis of related naphthalene epoxides has been studied, providing insight into the product distributions.

| Reaction Step | Reagents and Conditions | Product |

|---|---|---|

| Epoxidation | m-CPBA | 1,4,5,8-Tetrahydronaphthalene-4a,8a-diepoxide |

| Hydrolysis | H₃O⁺ | trans-1,4,5,8-Tetrahydronaphthalene-4a,8a-diol |

The formation of this compound can also be viewed as an oxidation process starting from 1,4,5,8-tetrahydronaphthalene. The dihydroxylation of the alkenes within this structure, as mentioned in section 2.2.1.2, is fundamentally an oxidative addition of two hydroxyl groups across the double bonds. Reagents like osmium tetroxide and potassium permanganate are strong oxidizing agents that effect this transformation. Dihydroxylation is a widely used oxidative method to convert alkenes into vicinal diols. The choice of oxidizing agent and reaction conditions can influence the stereoselectivity of the diol formation, leading to either syn or anti products. For instance, the use of OsO₄ typically results in syn-dihydroxylation.

Diol Formation via Oxidation Pathways

Osmium Tetroxide (OsO₄) Mediated Oxidations

Osmium tetroxide (OsO₄) is a powerful and reliable reagent for the syn-dihydroxylation of alkenes, yielding vicinal diols (1,2-diols). libretexts.orgmasterorganicchemistry.com This method is directly applicable to the synthesis of this compound from a suitable unsaturated precursor. The logical precursor for this transformation would be 1,4,5,8-tetrahydronaphthalene, which contains two isolated double bonds.

The reaction proceeds through a concerted [3+2] cycloaddition mechanism, where the alkene's pi bond reacts with two oxygen atoms of the OsO₄. youtube.com This forms a cyclic osmate ester intermediate. libretexts.org Subsequent cleavage of this intermediate, typically with a reducing agent, liberates the cis-diol. masterorganicchemistry.com The stereochemistry of the reaction is a defining feature, as the two hydroxyl groups are delivered to the same face of the double bond, resulting in a syn-addition product. libretexts.org

Due to the toxicity and expense of osmium tetroxide, modern protocols often employ it in catalytic amounts. libretexts.org A stoichiometric co-oxidant is used to reoxidize the reduced osmium(VI) species back to the active osmium(VIII) state, allowing the catalytic cycle to continue. youtube.com

Table 1: Key Features of OsO₄-Mediated Dihydroxylation

| Feature | Description |

| Reagent | Osmium Tetroxide (OsO₄), often used catalytically. |

| Co-oxidants | N-Methylmorpholine N-oxide (NMO), Tertiary Butyl Hydroperoxide (TBHP), Potassium Ferricyanide. youtube.com |

| Mechanism | Concerted [3+2] cycloaddition forming a cyclic osmate ester. |

| Stereochemistry | Syn-addition, resulting in a cis-diol. |

| Precursor | An alkene; for the target compound, 1,4,5,8-tetrahydronaphthalene would be the logical starting material. |

Air Oxidation of Silyloxy-Diene Precursors

The oxidation of silyloxy-diene precursors presents a pathway to functionalized tetrahydronaphthalene systems. Research in this area has demonstrated a high-yielding route to 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione, starting from 1,5-dihydroxynaphthalene. mdpi.com While this specific pathway yields a dione rather than the target diol, it is a notable method for constructing the core ring system with specific oxygenation patterns.

The key step involves the air oxidation of a bis(trimethylsilyloxy)diene precursor. mdpi.com This diene is prepared from the corresponding decalindione. The decalindione itself can be synthesized via perhydrogenation of 1,5-dihydroxynaphthalene, followed by oxidation of the resulting decalindiol. mdpi.com The silyloxy-diene is then formed and simply exposed to air (O₂), which triggers an oxidative pathway, presumably involving a radical mechanism, to yield the enedione product upon standing for several hours. mdpi.com When the purified diene precursor is used, the conversion to the dione product can be quantitative. mdpi.com

Table 2: Synthesis of Tetrahydronaphthalene-dione via Air Oxidation

| Step | Reactants/Reagents | Product | Yield |

| 1. Perhydrogenation | Naphthalene-1,5-diol, Raney nickel, H₂ (110 bar) | Decalindiol | 67% |

| 2. Oxidation | Decalindiol, TPAP, NMO | Decalin-1,5-dione | 88% |

| 3. Silylation | Decalin-1,5-dione, TMSI, HMDS | Bis(trimethylsilyloxy)diene | Not isolated |

| 4. Air Oxidation | Bis(trimethylsilyloxy)diene, Air (O₂) | 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione | 50% from dione |

Targeted Oxidation of Naphthalene and Tetrahydronaphthalene Derivatives

Targeted oxidation strategies, including biocatalytic and catalyst-mediated methods, offer precise ways to functionalize aromatic precursors.

Biomimetic Iron-Catalyzed Dihydroxylation: A significant advancement mimics the activity of naphthalene dioxygenase (NDO), a non-heme iron-dependent enzyme. acs.org A specially designed iron catalyst enables the syn-dihydroxylation of naphthalenes using hydrogen peroxide as the oxidant. This method is capable of overcoming the aromatic stability of the naphthalene core to introduce hydroxyl groups. The reaction can proceed sequentially; the initial dihydroxylation of one ring creates a reactive olefin that can undergo a second dihydroxylation, providing access to valuable tetrahydroxylated products. acs.org For unsubstituted naphthalene, this process yields a tetraol in 30% isolated yield. acs.org

Enzymatic Oxidation: Microbial oxidation represents a powerful tool for the selective functionalization of aromatic compounds. Certain microorganisms, such as strains of Pseudomonas, express naphthalene dioxygenase (NDO) enzymes that catalyze the oxidation of naphthalene. nih.gov This enzymatic process converts naphthalene into optically pure (+)-cis-(1R,2S)-1,2-naphthalene dihydrodiol. nih.govpsu.edu The reaction uses molecular oxygen and introduces two hydroxyl groups in a highly stereospecific cis configuration. nih.gov While this method typically targets the 1,2-positions, it exemplifies a targeted biological approach to dearomatizing and dihydroxylating the naphthalene ring system. The primary challenge in scaling these biotransformations is often the low aqueous solubility of the naphthalene substrate, which can be addressed by using biphasic solvent systems. nih.gov

Multicomponent and Cascade Reactions for Tetrahydronaphthalene Diol Construction

Diels-Alder Cycloaddition Strategies for Ring System Assembly

The Diels-Alder reaction is a cornerstone of synthetic chemistry for the construction of six-membered rings. mdpi.com This [4+2] cycloaddition is a highly effective strategy for assembling the tetrahydronaphthalene core. A classic approach involves the reaction of a conjugated diene, such as 1,3-butadiene (B125203), with a suitable dienophile, like p-benzoquinone. mdpi.comresearchgate.net

The cycloaddition between 1,3-butadiene and p-benzoquinone yields the adduct cis-4a,8a-dihydro-1,4,5,8-tetrahydronaphthalene-1,4-dione. This dione possesses the correct bicyclic framework and oxidation state at the carbonyl positions. The crucial bridgehead diol functionality can then be installed in a subsequent reduction step. Reduction of the diketone, for example using a metal hydride reagent like sodium borohydride, would yield the corresponding diol. The stereochemical outcome of the reduction would depend on the specific reagents and conditions employed. This two-step sequence—cycloaddition followed by reduction—is a convergent and efficient method for assembling the target structure.

Table 3: Diels-Alder Approach to Tetrahydronaphthalene Core

| Step | Diene | Dienophile | Intermediate Product | Subsequent Reaction | Final Product Type |

| 1. Cycloaddition | 1,3-Butadiene | p-Benzoquinone | cis-4a,8a-Dihydro-1,4,5,8-tetrahydronaphthalene-1,4-dione | Reduction (e.g., NaBH₄) | Tetrahydronaphthalene Diol |

Tandem Reaction Sequences for Diol Generation

Tandem, or cascade, reactions offer an elegant approach to molecular complexity by combining multiple transformations into a single operation without isolating intermediates. While a direct tandem sequence to this compound is not prominently documented, tandem strategies have been developed to construct the core tetralin (tetrahydronaphthalene) skeleton.

One such novel strategy involves a nitrogen deletion/Diels-Alder cascade reaction. In this process, an isoindoline (B1297411) precursor is treated with an anomeric amide, which triggers the deletion of a nitrogen atom. This step generates a highly reactive ortho-xylylene intermediate in situ. This intermediate is immediately trapped by a dienophile present in the reaction mixture through a Diels-Alder cycloaddition to yield a substituted tetralin. This cascade demonstrates good functional group tolerance and provides a new synthetic route to the tetrahydronaphthalene framework, which could then be subjected to oxidation to install the desired diol functionality.

Metal-Mediated and Catalytic Approaches (e.g., TaCl₅-mediated reactions)

Metal-mediated reactions provide unique pathways for bond formation and ring construction. Tantalum(V) chloride (TaCl₅) has been utilized to mediate the reaction between 2-arylcyclopropane-1,1-dicarboxylates and aromatic aldehydes, leading to the formation of substituted tetrahydronaphthalenes. nih.govpsu.edu

In this process, TaCl₅, acting as a potent Lewis acid, activates the donor-acceptor cyclopropane (B1198618) for ring-opening. nih.gov The reaction with an aromatic aldehyde proceeds to construct the tetrahydronaphthalene ring system, yielding chlorinated derivatives with a cis arrangement of the newly introduced substituents. psu.edunih.gov This method represents a novel transformation for assembling the carbocyclic core, which can then be further elaborated to introduce hydroxyl groups.

Table 4: TaCl₅-Mediated Synthesis of Tetrahydronaphthalene Derivatives

| Substrate 1 | Substrate 2 | Metal Mediator | Product Type | Ref. |

| Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | Aromatic Aldehydes | TaCl₅ | Substituted 4-phenyl-3,4-dihydronaphtalene-2,2(1H)-dicarboxylates | nih.govpsu.edu |

Enantioselective and Diastereoselective Synthesis

The stereoselective synthesis of this compound from its logical precursor, 1,4,5,8-tetrahydronaphthalene, a symmetrical and achiral diene, necessitates the use of sophisticated synthetic strategies to introduce chirality and control the spatial arrangement of the resulting hydroxyl groups.

Chiral Auxiliaries in Diol Synthesis

The use of chiral auxiliaries covalently bonded to the substrate is a well-established strategy for inducing stereoselectivity in chemical transformations. In the context of diol synthesis, a chiral auxiliary can direct the approach of a dihydroxylating agent to one face of the double bond over the other, leading to the formation of a specific stereoisomer. While specific examples of the application of chiral auxiliaries in the synthesis of this compound are not extensively documented, the principles can be extrapolated from syntheses of other chiral diols.

The general approach involves the attachment of a chiral auxiliary to a precursor molecule, followed by a diastereoselective dihydroxylation reaction. Subsequent removal of the auxiliary furnishes the enantiomerically enriched diol. The choice of chiral auxiliary is critical and is often based on its ability to effectively shield one face of the alkene and its ease of attachment and removal.

| Chiral Auxiliary Type | General Structure | Principle of Stereocontrol | Potential Application to Precursor |

| Evans Auxiliaries | Oxazolidinones | Steric hindrance from the substituent on the chiral center directs the incoming reagent. | Acylation of a precursor with a carboxylic acid moiety, followed by dihydroxylation. |

| Camphor-derived Auxiliaries | Sultams | The rigid bicyclic framework provides a well-defined chiral environment. | Attachment to a functionalized precursor to direct dihydroxylation. |

| Tartrate-derived Auxiliaries | Acetals/Ketals | C2-symmetric structure creates a chiral pocket around the reaction center. | Formation of a chiral acetal (B89532) with a diol precursor to control subsequent dihydroxylation. |

It is important to note that the success of this strategy is highly dependent on the specific substrate and reaction conditions. The development of a chiral auxiliary-based synthesis for this compound would require careful design of the precursor and optimization of the dihydroxylation step.

Asymmetric Catalysis for Stereocontrol

Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. The Sharpless asymmetric dihydroxylation is a powerful and widely used method for the enantioselective conversion of alkenes to vicinal diols. wikipedia.orgorganic-chemistry.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a cinchona alkaloid derivative, and a stoichiometric co-oxidant. wikipedia.org

The stereochemical outcome of the Sharpless asymmetric dihydroxylation is dictated by the choice of the chiral ligand. The two most commonly used ligands are derivatives of dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD), which are pseudoenantiomers and provide access to either enantiomer of the diol product with high enantiomeric excess. wikipedia.org The commercially available "AD-mix" reagents, AD-mix-α (containing a DHQ-based ligand) and AD-mix-β (containing a DHQD-based ligand), offer convenient and reliable access to these chiral diols. wikipedia.org

For the synthesis of this compound from 1,4,5,8-tetrahydronaphthalene, a double dihydroxylation would be required. The facial selectivity of the first dihydroxylation would be controlled by the chiral ligand. The stereochemistry of the second dihydroxylation would then be influenced by both the chiral ligand and the stereochemistry of the newly introduced diol functionality.

Table of Sharpless Asymmetric Dihydroxylation Ligands and Expected Products:

| AD-mix Reagent | Chiral Ligand Class | Expected Facial Selectivity | Potential Enantiomer of Diol |

| AD-mix-α | (DHQ)₂PHAL | Delivers hydroxyl groups to the α-face of the alkene. | One enantiomer |

| AD-mix-β | (DHQD)₂PHAL | Delivers hydroxyl groups to the β-face of the alkene. | The opposite enantiomer |

The regioselectivity of the dihydroxylation in a non-conjugated diene like 1,4,5,8-tetrahydronaphthalene is also a critical factor. Generally, the Sharpless dihydroxylation favors the more electron-rich double bond. wikipedia.org In the case of the symmetrical substrate, both double bonds are electronically equivalent, suggesting that mono-dihydroxylation could be achieved with controlled stoichiometry, followed by a second dihydroxylation to yield the final product.

Control of Cis/Trans Isomerism in Diol Formation

The stereochemical outcome of the second dihydroxylation is crucial for controlling the final cis/trans isomerism. The inherent stereochemistry of the mono-dihydroxylated intermediate can exert a directing effect on the second dihydroxylation. This phenomenon, known as substrate control, can either reinforce or oppose the directing effect of the chiral ligand in an asymmetric catalytic reaction.

Cis Isomer Formation: If the second dihydroxylation occurs on the same face of the bicyclic system as the first, a cis-diol will be formed. This outcome might be favored if the initial diol group, after suitable protection or modification, directs the incoming osmium tetroxide complex to the same face through hydrogen bonding or other coordinating effects.

Trans Isomer Formation: Conversely, if the second dihydroxylation occurs on the opposite face, a trans-diol will result. This could be the preferred pathway if the steric bulk of the first diol group hinders the approach of the catalyst from the same face, thereby favoring attack from the less hindered opposite face.

The choice of reaction conditions, including the solvent, temperature, and the specific chiral ligand and co-oxidant system, can significantly influence the diastereoselectivity of the double dihydroxylation. For instance, the use of bulky protecting groups on the initially formed diol could be employed to block one face of the molecule, thereby directing the second dihydroxylation to the opposite face to favor the trans product.

Factors Influencing Cis/Trans Isomerism in Double Dihydroxylation:

| Factor | Influence on Stereochemistry | Rationale |

| Chiral Ligand | Can favor a specific diastereomer through a "matched" or "mismatched" interaction with the substrate's inherent facial bias. | The chiral pocket of the catalyst-ligand complex interacts with the chiral mono-diol intermediate. |

| Steric Hindrance | The existing diol group can block one face of the molecule, directing the second attack to the opposite, less hindered face. | Minimization of steric repulsion between the substrate and the bulky dihydroxylating agent. |

| Directing Groups | Functional groups on the substrate can coordinate with the catalyst and direct the dihydroxylation to a specific face. | Chelation control can override simple steric effects. |

| Reaction Conditions | Solvent, temperature, and additives can influence the transition state energies and thus the diastereomeric ratio. | Subtle changes in the reaction environment can alter the preferred pathway. |

Advanced Spectroscopic Investigations and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published studies were found that provide experimental or theoretical data for the NMR spectroscopic properties of 1,4,5,8-Tetrahydronaphthalene-4a,8a-diol. This includes:

Vibrational Spectroscopy

Similarly, the vibrational spectroscopic profile of this compound has not been characterized in the available literature.

Raman Spectroscopy for Structural Fingerprinting:Raman spectroscopic data, which would provide complementary information on the molecular vibrations and serve as a structural fingerprint, is also unavailable.

Due to the absence of this fundamental spectroscopic data, the creation of the requested interactive data tables and a thorough, scientifically accurate article is not possible without deviating from the strict content inclusions and resorting to speculation. Further experimental or computational research on this compound is required to provide the necessary information for such a detailed analysis.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is critical for obtaining the exact mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. thermofisher.com Unlike low-resolution mass spectrometry that provides nominal mass, HRMS instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers can measure mass-to-charge ratios to a very high degree of accuracy, typically within a few parts per million (ppm).

For "this compound," with a chemical formula of C₁₀H₁₄O₂, the theoretical exact mass can be calculated by summing the exact masses of its constituent isotopes (¹²C, ¹H, and ¹⁶O). This high-precision measurement is crucial for distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 1: Theoretical Exact Mass Calculation for C₁₀H₁₄O₂

| Element | Number of Atoms | Exact Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (¹H) | 14 | 1.007825 | 14.10955 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.98983 |

| Total | 166.09938 |

An experimentally obtained HRMS value that closely matches this theoretical exact mass would provide strong evidence for the elemental composition of C₁₀H₁₄O₂.

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov The fragmentation patterns are often predictable and characteristic of specific structural motifs within a molecule. researchgate.net

While specific experimental MS/MS data for "this compound" is not available, hypothetical fragmentation pathways can be proposed based on its diol structure on a tetrahydronaphthalene scaffold. Common fragmentation mechanisms for such compounds include dehydration (loss of H₂O), retro-Diels-Alder reactions, and cleavage of C-C bonds within the ring system.

Table 2: Plausible MS/MS Fragmentation of [C₁₀H₁₄O₂ + H]⁺

| Precursor Ion (m/z) | Proposed Fragmentation Pathway | Product Ion (m/z) | Neutral Loss |

| 167.1067 | Loss of water | 149.0961 | H₂O |

| 167.1067 | Sequential loss of two water molecules | 131.0856 | 2 x H₂O |

| 167.1067 | Retro-Diels-Alder reaction | 111.0804 | C₄H₆O |

| 149.0961 | Loss of ethylene (B1197577) | 121.0648 | C₂H₄ |

These fragmentation pathways, when analyzed, can help to piece together the connectivity of the molecule, confirming the presence of hydroxyl groups and the nature of the cyclic core. nih.gov

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light, providing crucial information about their absolute configuration.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-destructive method for determining the absolute configuration of chiral molecules in solution. unibs.it It measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a molecule's three-dimensional structure.

The absolute configuration of "this compound" can be determined by comparing its experimental ECD spectrum with the spectrum predicted by quantum chemical calculations, typically using Time-Dependent Density Functional Theory (TDDFT). nih.govnih.gov This computational approach involves:

Performing a conformational search to identify the most stable conformers of the molecule.

Optimizing the geometry of each conformer.

Calculating the ECD spectrum for each conformer.

Generating a Boltzmann-averaged spectrum based on the relative energies of the conformers.

A good match between the experimental and the calculated spectrum for a particular enantiomer allows for the confident assignment of its absolute configuration. unipi.it

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. The resulting ORD curve, particularly the sign of the Cotton effect in the vicinity of an absorption band, is characteristic of the absolute stereochemistry of a chiral compound. frontiersin.org

For "this compound," ORD studies would complement ECD data in assigning the absolute configuration. While modern structural elucidation often favors ECD due to the greater structural information contained in its multiple Cotton effects, ORD remains a valuable tool, especially when strong chromophores are present. The comparison of the experimental ORD curve with that of known related compounds or with computationally predicted curves can provide corroborating evidence for the stereochemical assignment. frontiersin.org

Crystallographic Analysis and Solid State Structural Characterization

Single Crystal X-ray Diffraction Studies for Atomic Coordinates and Bond Parameters

No published single-crystal X-ray diffraction studies for 1,4,5,8-Tetrahydronaphthalene-4a,8a-diol were identified. Such studies are essential for determining the precise atomic coordinates, bond lengths, and bond angles within the crystal lattice.

Analysis of Crystal Packing and Intermolecular Interactions

Information regarding the crystal packing and intermolecular forces, such as hydrogen bonding, for this compound is not available. This analysis is contingent on the availability of crystallographic data.

Polymorphism and Crystallization Phenomena of Diol Forms

There is no information in the searched scientific literature concerning the existence of polymorphs or specific crystallization behaviors for this compound. The study of polymorphism requires extensive crystallographic screening under various conditions.

Further research and experimental studies are required to elucidate the crystallographic properties of this compound.

Computational and Theoretical Chemistry of 1,4,5,8 Tetrahydronaphthalene 4a,8a Diol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental tools for determining the optimized molecular geometry and electronic properties of 1,4,5,8-Tetrahydronaphthalene-4a,8a-diol. Methods like DFT, often using functionals such as ωB97XD with basis sets like 6-31+G**, are employed to calculate the equilibrium structure of the molecule in the gas phase or in solution, with solvent effects commonly introduced through models like the Polarizable Continuum Model (PCM). nih.gov

These calculations yield precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. Furthermore, they provide a detailed picture of the electronic structure, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting HOMO-LUMO energy gap. The molecular electrostatic potential (MEP) surface can also be mapped, identifying regions of positive and negative electrostatic potential, which are crucial for predicting intermolecular interactions. For related naphthalene (B1677914) derivatives, DFT calculations have been successfully used to analyze electronic distributions and rationalize reactivity. documentsdelivered.com

Conformational Landscape Analysis and Potential Energy Surface Mapping

The flexible, non-aromatic rings of this compound allow for multiple low-energy conformations. Conformational landscape analysis is a computational process used to identify these stable conformers and map the potential energy surface (PES) that connects them. By systematically exploring rotational degrees of freedom and ring puckering, researchers can locate various energy minima corresponding to different chair, boat, or twist-boat conformations of the saturated rings.

For instance, in a closely related fused six-membered ring system, the quinonic framework was found to adopt a slightly distorted boat conformation. nih.gov This suggests that the cyclohexene (B86901) rings in the diol may also exhibit non-planar geometries. The analysis of the PES reveals the relative energies of these conformers and the energy barriers for interconversion, providing insight into the molecule's flexibility and the populations of different conformers at thermal equilibrium. nih.gov

Theoretical Studies of Reaction Mechanisms and Transition States in Diol Formation

Theoretical studies are critical for elucidating the reaction mechanisms involved in the formation of diols like this compound and its tautomers. The diol is often in equilibrium with its dione (B5365651) tautomer, and many synthetic routes target the dione. nih.govresearchgate.net Computational chemistry can model the pathways of these transformations, such as the oxidation of a precursor diol or the hydrolysis of a dianhydride. documentsdelivered.comnih.gov

By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction mechanism can be constructed. For example, the mechanism of oxidation of a related decalindiol to a dione has been explored, as has the presumed radical pathway for the conversion of a bis(trimethylsilyloxy)diene precursor to an enedione via aerial oxygen. nih.gov These studies help identify the rate-determining steps and rationalize the observed stereoselectivity and regioselectivity of the synthesis.

Prediction of Spectroscopic Parameters (e.g., Calculated NMR, ECD, Vibrational Spectra)

Quantum chemical methods are widely used to predict various spectroscopic parameters, which serve as a powerful complement to experimental characterization. By calculating properties like nuclear magnetic shielding tensors, theoretical Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) can be generated. researchgate.netresearchgate.net These predicted chemical shifts and coupling constants are invaluable for assigning experimental spectra, especially for complex molecules with overlapping signals. researchgate.netresearchgate.net The non-equivalence of methylene (B1212753) proton signals in the ¹H-NMR spectrum of a related molecule, for example, was explained by a rotational restriction that could be tested against a calculated crystal structure. nih.gov

Similarly, vibrational frequencies from calculations can be compared with experimental Infrared (IR) and Raman spectra to identify characteristic functional groups and confirm the molecule's structure. Electronic Circular Dichroism (ECD) spectra can also be simulated to determine the absolute configuration of chiral centers.

Tautomerism and Isomerization Pathways (e.g., Keto-Enol Tautomerism)

This compound can be considered the di-enol tautomer of 5,8-dihydronaphthalene-1,4(4aH,8aH)-dione. The equilibrium between these keto and enol (or diol) forms is a key aspect of its chemistry. researchgate.netlookchem.com Keto-enol tautomerism is often catalyzed by trace amounts of acid or base. masterorganicchemistry.comlibretexts.org

Generally, the keto form is thermodynamically favored for simple carbonyl compounds. libretexts.org However, the stability of the enol form can be significantly enhanced by factors such as conjugation, aromaticity, and intramolecular hydrogen bonding. masterorganicchemistry.com In the case of 1,4-naphthalenediol systems, intramolecular hydrogen bonding can play a crucial role in stabilizing the diol tautomer. lookchem.com Computational studies can quantify the relative energies of the tautomers and map the isomerization pathway, including the transition state for proton transfer, to predict the equilibrium constant. For some substituted 1,4-naphthalenediols, the diketo tautomer has been identified and characterized spectroscopically. lookchem.com

Table 1: Comparison of Tautomeric Forms

| Feature | This compound (Diol Form) | 5,8-Dihydronaphthalene-1,4(4aH,8aH)-dione (Diketone Form) |

| Functional Groups | Two hydroxyl (-OH) groups, Two C=C double bonds | Two carbonyl (C=O) groups, One C=C double bond |

| Hybridization of C4a/C8a | sp³ | sp³ |

| Hybridization of C1/C4 | sp² | sp³ |

| Potential for H-Bonding | Intramolecular hydrogen bonding between hydroxyl groups possible | Intramolecular hydrogen bonding not possible |

| Conjugation | Two isolated C=C double bonds | α,β-unsaturated ketone system (C=C-C=O) |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound in a condensed phase, such as in solution. This method models the molecule and its surrounding solvent molecules explicitly, solving Newton's equations of motion for every atom in the system over a specific period. nih.gov

Reactivity and Derivatization Studies of 1,4,5,8 Tetrahydronaphthalene 4a,8a Diol

Chemical Transformations of the Hydroxyl Groups

The tertiary nature of the hydroxyl groups at the 4a and 8a positions dictates their reactivity, particularly in reactions such as esterification, etherification, and oxidation.

Esterification and Etherification Reactions

The hydroxyl groups of 1,4,5,8-tetrahydronaphthalene-4a,8a-diol can undergo esterification and etherification, common reactions for alcohols. Esterification is typically achieved by reacting the diol with carboxylic acids, acid anhydrides, or acyl chlorides, often in the presence of an acid catalyst or a base to facilitate the reaction.

A notable application of this reactivity is in the desymmetrization of related meso-diol complexes. For instance, the chromiumtricarbonyl complex of a related meso-dihydronaphthalene syn-diol has been successfully desymmetrized through asymmetric acylation. researchgate.net This process involves the selective esterification of one of the two enantiotopic hydroxyl groups, catalyzed by chiral diamines, to yield a mono-acyl complex with high enantiomeric excess (99% ee). researchgate.net While this example involves a metal complex, it highlights the accessibility of the hydroxyl groups for esterification reactions.

Etherification, the conversion of the hydroxyl groups to ether functionalities, can be accomplished through methods like the Williamson ether synthesis. This would involve deprotonating the diol with a strong base to form a dialkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Given the tertiary nature of the alcohols in this compound, steric hindrance might influence the choice of reagents and reaction conditions for both esterification and etherification.

Oxidation to Carbonyls or Other Oxygenated Functions

The oxidation of the tertiary hydroxyl groups in this compound is not straightforward, as it would require C-C bond cleavage. However, studies on the closely related saturated analogue, decalin-1,5-diol (a stereoisomeric mixture), demonstrate that the secondary alcohols in this precursor can be readily oxidized to the corresponding diketone, decalin-1,5-dione. mdpi.com This transformation provides a model for potential oxidative reactions in the synthesis of derivatives.

Several reagents have proven effective for this type of oxidation. mdpi.com Tetra-n-propylammonium perruthenate (TPAP), used in catalytic amounts with N-methylmorpholine N-oxide (NMO) as a co-oxidant, provides the dione (B5365651) in high yield. mdpi.comwikipedia.org Another efficient method involves the use of o-iodylbenzoic acid (IBX), which also yields the diketone. mdpi.comguidechem.comnih.gov These findings are pertinent as the resulting dione is a precursor to 3,4,7,8-tetrahydronaphthalene-1,5(2H,6H)-dione, a related unsaturated ketone. mdpi.com

| Oxidizing Agent | Co-oxidant/Conditions | Substrate | Product | Yield |

|---|---|---|---|---|

| Tetra-n-propylammonium perruthenate (TPAP) | N-methylmorpholine N-oxide (NMO), Acetonitrile, 0°C to RT | Decalin-1,5-diol | Decalin-1,5-dione | 88% |

| o-Iodylbenzoic acid (IBX) | Not specified | Decalin-1,5-diol | Decalin-1,5-dione | 50% |

Dehydration and Rearrangement Reactions

Under acidic conditions, the tertiary hydroxyl groups of this compound can be protonated, forming good leaving groups (water). Subsequent elimination of water would generate a tertiary carbocation. This process can lead to dehydration, forming new double bonds within the ring system. The use of concentrated sulfuric acid with heat is a common method for the dehydration of alcohols. youtube.comausetute.com.aursc.org

The stability of the resulting carbocation intermediates makes rearrangement reactions, such as the Pinacol (B44631) rearrangement, a plausible pathway. youtube.com In such a rearrangement, the loss of one water molecule would be followed by the migration of an adjacent alkyl group to the carbocationic center, leading to a rearranged carbonyl compound after deprotonation. The specific products would depend on which hydroxyl group is eliminated first and the migratory aptitude of the neighboring groups.

Studies on the dehydration of related structures, such as 8a-methyl-decahydronaphthalen-4a-ols, using reagents like sulfuric acid in acetic anhydride (B1165640) and acetic acid, show that the reaction proceeds via the formation of a tight ion pair, influencing the stereochemistry of the resulting alkene products. quora.com

Reactions Involving the Tetrahydronaphthalene Core

The tetrahydronaphthalene core contains both olefinic and aromatic components, each with distinct reactivity.

Hydrogenation/Dehydrogenation Reactions

The tetrahydronaphthalene core of the diol can undergo both hydrogenation and dehydrogenation, modifying its degree of saturation.

Hydrogenation: The two double bonds in the cyclohexene (B86901) rings can be catalytically hydrogenated to yield the fully saturated decahydronaphthalene-4a,8a-diol. This reaction is analogous to the well-studied hydrogenation of tetralin (1,2,3,4-tetrahydronaphthalene) to decahydronaphthalene (B1670005) (decalin). wikipedia.orgacs.orgnih.gov Various catalysts are effective for this transformation, with palladium (Pd), platinum (Pt), and nickel (Ni) being commonly used. researchgate.netmdpi.com The choice of catalyst and reaction conditions (temperature, pressure) can influence the stereochemistry of the resulting decalin ring fusion (cis or trans). acs.orgnih.gov For instance, Ni- and Mo-based catalysts have been shown to favor the production of cis-decalin from naphthalene (B1677914) hydrogenation. acs.org

Dehydrogenation: Conversely, the tetrahydronaphthalene core can be dehydrogenated to form a fully aromatic naphthalene system. This process is exemplified by the catalytic dehydrogenation of tetralin to naphthalene, which is an endothermic reaction often used as a hydrogen source. researchgate.netmdpi.combirmingham.ac.ukacs.org This reaction is typically carried out at elevated temperatures over hydrogenation/dehydrogenation catalysts like NiMo/Al₂O₃ or CoMo/Al₂O₃. mdpi.combirmingham.ac.uk Applying these conditions to this compound would likely lead to the formation of naphthalene-1,5-diol, assuming the tertiary hydroxyl groups are stable under the reaction conditions.

| Reaction | Model Substrate | Catalyst | Key Conditions | Primary Product |

|---|---|---|---|---|

| Hydrogenation | Naphthalene/Tetralin | Pd/Al₂O₃ | H₂ gas, elevated pressure | Tetralin/Decalin |

| Hydrogenation | Naphthalene | NiMo/Al₂O₃ | 210-300°C, 18 bar H₂ | Tetralin |

| Dehydrogenation | Tetralin | NiMo/Al₂O₃ | ~300°C, N₂ atmosphere | Naphthalene |

| Dehydrogenation | Tetralin | Zeolites (e.g., *BEA) | Elevated temperature | Naphthalene and other derivatives |

Electrophilic and Nucleophilic Substitution Reactions

The aromatic portion of the tetrahydronaphthalene core is expected to undergo electrophilic substitution reactions typical of electron-rich benzene (B151609) rings. quora.comwikipedia.org The alkyl portion of the fused ring system acts as an electron-donating group, activating the aromatic ring towards electrophiles and directing substitution to the ortho and para positions. Classic electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. An example of a related transformation is the Darzens tetralin synthesis, which involves an intramolecular electrophilic aromatic substitution to form the tetralin ring system. wikipedia.org

Conversely, the electron-rich aromatic ring of the tetrahydronaphthalene system is generally unreactive towards nucleophilic aromatic substitution. nih.gov Such reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to activate it for nucleophilic attack, which are absent in the parent this compound structure. Therefore, direct nucleophilic substitution on the aromatic core is not a favored reaction pathway under standard conditions.

Ring Expansion/Contraction and Rearrangement Chemistry

The structural motif of this compound, which features two hydroxyl groups on adjacent bridgehead carbons, makes it a prime candidate for acid-catalyzed rearrangements, most notably the Pinacol rearrangement. This classic reaction converts a 1,2-diol into a ketone or aldehyde through a dehydration and subsequent 1,2-migration step. wikipedia.orgbyjus.com The process is initiated by the protonation of one hydroxyl group, which then departs as a water molecule to form a carbocation. masterorganicchemistry.com This is followed by the migration of an alkyl or aryl group from the adjacent carbon to the carbocation center, driven by the formation of a stable, resonance-stabilized oxonium ion. wikipedia.org

In the case of this compound, this rearrangement is expected to result in a ring contraction. Following the formation of the tertiary carbocation at one of the bridgehead positions (C4a or C8a), a 1,2-alkyl shift involving the migration of a carbon atom from the fused ring system would occur. This process leads to the formation of a spirocyclic ketone. Specifically, the migration of the C1-C8a bond to C4a (or the C5-C4a bond to C8a) would contract the six-membered ring into a five-membered ring, yielding a spiro[4.5]decanone derivative.

The pinacol rearrangement is a powerful tool for creating complex molecular architectures, including polycyclic skeletons, quaternary carbon centers, and spirocyclic cores from 1,2-diols. researchgate.net For cyclic diols, the stereochemistry of the hydroxyl groups plays a critical role in determining the reaction's outcome. wikipedia.org The concerted nature of the reaction favors the migration of a group that is positioned trans to the leaving hydroxyl group. wikipedia.org This stereoelectronic requirement dictates the specific bond that migrates and thus the structure of the resulting spirocycle.

| Starting Material | Reaction Type | Probable Product | Key Features |

| This compound | Pinacol Rearrangement | Spiro[4.5]dec-6-ene-1-one derivative | Ring contraction; Formation of a spirocyclic ketone; Creation of a quaternary center. |

Synthesis of Advanced Intermediates and Complex Molecular Scaffolds

The rigid, bicyclic framework of this compound makes it an attractive starting point for the synthesis of more complex molecular structures, including natural products and novel heterocyclic systems.

As a Chiral Building Block in Natural Product Synthesis

The decalin and hydronaphthalene skeletons are common motifs in a wide array of natural products, particularly terpenes and steroids. While direct applications of this compound as a chiral precursor in natural product synthesis are not extensively documented, the synthesis of structurally related compounds highlights the importance of this scaffold. For instance, the total synthesis of (±)-(1β,4β,4aβ,8aα)-4,8a-dimethyl-octahydro-naphthalene-1,4a(2H)-diol, a degraded sesquiterpene, was achieved starting from the Wieland-Miescher ketone. rsc.org This synthesis underscores the utility of functionalized hydronaphthalene diols in constructing biologically relevant molecules. The inherent chirality of this compound, once resolved into its separate enantiomers, presents an opportunity for its use in asymmetric synthesis to control stereochemical outcomes in complex target molecules.

Precursor for Annulated Systems and Heterocycles

The functional groups of this compound offer handles for further chemical transformations to build annulated (fused-ring) systems and heterocycles. Oxidation of the diol functionality would yield the corresponding diketone, 3,4,7,8-tetrahydronaphthalene-1,5(2H,6H)-dione. mdpi.com This diketone is a versatile intermediate that can undergo a variety of condensation reactions. For example, reaction with hydrazine (B178648) or substituted hydrazines could lead to the formation of fused pyridazine (B1198779) or diazine systems. Similarly, condensation with 1,2-diamines could yield fused diazepine (B8756704) rings.

Furthermore, the diketone can serve as a dienophile or diene in cycloaddition reactions to construct more elaborate polycyclic systems. The reactivity of the olefinic bonds also allows for various additions and functionalizations, paving the way for a diverse range of derivatives. The synthesis of spiro-fused heterocycles, such as spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-diones, from related alicyclic amino amides demonstrates the general strategy of using functionalized cyclic precursors to build complex heterocyclic scaffolds. nih.gov

Coordination Chemistry and Organometallic Interactions

The two hydroxyl groups of this compound are positioned to act as a bidentate ligand, capable of coordinating to a single metal center to form a stable chelate ring.

Complexation with Transition Metals and Lewis Acids

The oxygen atoms of the diol possess lone pairs of electrons that can be donated to electron-deficient metal centers, including both transition metals and Lewis acids. While specific studies on the complexation of this compound are limited, the chemistry of related compounds provides strong evidence for this capability. For example, the tautomer of a related compound, tetrahydronaphthalene-1,4-dione, readily forms a stable chromiumtricarbonyl complex, [Cr(CO)3(C10H8O2)]. researchgate.net In this complex, the chromium atom coordinates to the aromatic ring of the ligand in an η⁶ fashion. This demonstrates the ability of the tetrahydronaphthalene framework to participate in organometallic bonding. It is highly probable that this compound would coordinate through its oxygen atoms to form complexes with a variety of metals such as titanium, zirconium, copper, and palladium, as well as with Lewis acids like boranes and aluminum reagents.

Application as Ligands in Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis. Given that this compound is a chiral molecule, it holds significant potential as a precursor to new chiral ligands for enantioselective reactions. After resolution into its (4aR,8aR) and (4aS,8aS) enantiomers, the diol could be used to create a C2-symmetric ligand environment around a metal catalyst.

The hydroxyl groups can be derivatized to form a variety of coordinating groups. For example, reaction with chlorodiphenylphosphine (B86185) would yield a bidentate phosphinite ligand, which could be used in transition metal-catalyzed reactions like hydrogenation or cross-coupling. The rigid bicyclic backbone of the diol would impart a well-defined geometry to the resulting metal complex, which is often crucial for achieving high levels of stereocontrol. While specific applications of this diol as a ligand in catalysis have yet to be extensively reported, the principles of ligand design suggest it is a promising candidate for future research in asymmetric synthesis.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Methodologies

The synthesis of decalin ring systems with precise stereochemical control remains a significant area of interest in organic chemistry. rsc.org Future research could focus on developing novel stereoselective methods to access the 1,4,5,8-tetrahydronaphthalene-4a,8a-diol core and its various stereoisomers. Key areas for exploration include:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of reactions is a powerful strategy. Future work could involve the development of new catalyst systems for reactions such as asymmetric dihydroxylation or Diels-Alder reactions to construct the tetrahydronaphthalene framework with high enantioselectivity. nih.gov

Organocatalysis: Metal-free catalytic systems offer a sustainable alternative to traditional metal-based catalysts. Research into organocatalyzed intramolecular aldol (B89426) or Michael reactions could provide new pathways to the decalin skeleton.

Substrate Control: Modifying the starting materials to include chiral auxiliaries or directing groups can influence the stereochemical outcome of a reaction. This approach could be systematically studied to gain access to different diastereomers of the target diol.

| Methodology | Potential Application | Key Challenges |

| Asymmetric Diels-Alder | Construction of the bicyclic core with multiple stereocenters. nih.gov | Catalyst design for high diastereo- and enantioselectivity. |

| Sharpless Asymmetric Dihydroxylation | Introduction of the diol functionality onto a tetrahydronaphthalene precursor. organic-chemistry.org | Control of facial selectivity on a complex bicyclic system. |

| One-Pot Double Allylboration | Enantioselective synthesis of related 1,5-diols. organic-chemistry.orgnih.gov | Adaptation to the synthesis of cyclic diols with specific stereochemistry. |

Investigation of Alternative Biosynthetic Mimicry Pathways

Nature often employs elegant enzymatic strategies to construct complex molecular architectures. Future research could draw inspiration from these biosynthetic pathways to develop biomimetic syntheses of this compound. This could involve:

Enzyme-Catalyzed Reactions: The use of isolated enzymes, such as reductases or oxidases, could enable highly stereoselective transformations that are difficult to achieve with traditional chemical methods. For example, NADPH-dependent tetrahydroxynaphthalene reductase has been used for the biomimetic synthesis of related ketodiols. nih.gov

Cascade Reactions: Designing synthetic sequences that mimic biosynthetic cascades, where multiple bonds are formed in a single operation, can significantly improve efficiency. An intramolecular Diels-Alder reaction is a powerful strategy for the efficient construction of decalin systems. rsc.org

Advanced In Situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. The use of advanced in situ spectroscopic techniques can provide real-time insights into the formation of this compound and its intermediates. Future research in this area could include:

ReactIR and Raman Spectroscopy: These techniques can monitor the concentration of reactants, intermediates, and products in real-time, providing valuable kinetic data without the need for quenching and sampling.

NMR Spectroscopy: In situ NMR can provide detailed structural information about transient intermediates, helping to elucidate complex reaction mechanisms.

| Spectroscopic Technique | Information Gained | Potential Impact |

| In Situ FTIR (ReactIR) | Real-time concentration profiles of key species. | Optimization of reaction conditions and identification of intermediates. |

| In Situ NMR | Detailed structural information on intermediates and transition states. | Elucidation of complex reaction mechanisms and stereochemical pathways. |

| In Situ Raman | Monitoring of reactions involving symmetric bonds or in aqueous media. | Complementary data to FTIR for a more complete reaction profile. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis offer numerous advantages over traditional batch processing, including improved safety, reproducibility, and the ability to rapidly screen reaction conditions. researchgate.net The synthesis of this compound could be significantly advanced by integrating it into these platforms. Future directions include:

High-Throughput Screening: Automated flow systems can be used to rapidly screen a wide range of catalysts, solvents, and reaction conditions to identify optimal parameters for the synthesis of the target diol. vapourtec.com

Machine Learning Integration: The development of machine learning algorithms to control automated synthesis platforms could enable the intelligent optimization of reaction conditions and even the discovery of new reaction pathways. researchgate.netnih.gov

Exploration of New Derivatization Chemistry for Materials Science

The diol functionality of this compound makes it an attractive building block for the synthesis of new polymers and materials. Future research could focus on exploring its derivatization to create novel materials. For instance, similar to lignin-derived diols, it could be used in the synthesis of thermoplastic polyurethanes and polyester (B1180765) resins. nih.gov Potential areas of investigation include:

Polyester and Polyurethane Synthesis: The diol can be used as a monomer in condensation polymerizations with diacids or diisocyanates to produce polyesters and polyurethanes with unique properties conferred by the rigid bicyclic core.

Epoxy Resins: Reaction of the diol with epichlorohydrin (B41342) could yield novel diepoxides for use in high-performance epoxy resins.

Functional Monomers: The diol could be further functionalized to introduce other reactive groups, allowing for its incorporation into a wider range of polymeric materials through various polymerization techniques.

High-Throughput Computational Screening for Mechanistic Insights

Computational chemistry provides a powerful tool for understanding reaction mechanisms and predicting the properties of molecules. e3s-conferences.org High-throughput computational screening can be employed to accelerate the discovery and optimization of synthetic routes to this compound. Future research in this area could involve:

Transition State Modeling: Density Functional Theory (DFT) calculations can be used to model the transition states of key reaction steps, providing insights into the factors that control stereoselectivity. chemrxiv.orgresearchgate.net

Reaction Pathway Prediction: Computational tools can be used to explore and predict viable reaction pathways, guiding experimental efforts towards the most promising synthetic routes.

Machine Learning Models: The development of machine learning models trained on large datasets of reaction data can enable the rapid prediction of reaction outcomes and the identification of optimal reaction conditions. mit.edu

Q & A

Basic Research Questions

Q. What are the foundational synthetic pathways for 1,4,5,8-Tetrahydronaphthalene-4a,8a-diol?

- Methodological Answer : A common approach involves oxyanion intermediates. For example, naphthol derivatives are reacted with propargyl bromide in DMF using K₂CO₃ as a base, followed by purification via ethyl acetate extraction and sodium sulfate drying . Subsequent steps may include acid-catalyzed cyclization or oxidation. Key parameters to monitor include reaction time (e.g., 2–6 hours) and solvent systems (e.g., n-hexane:ethyl acetate for TLC analysis) .

Q. How is the compound characterized for structural confirmation?

- Methodological Answer : Characterization typically combines spectroscopic and crystallographic methods. For instance:

- NMR/IR : Assign stereochemistry via coupling constants and functional group vibrations.

- X-ray crystallography : Resolve spatial arrangements of hydroxyl and hydrogenated groups, as demonstrated in related tetrahydronaphthalene derivatives .

- Mass spectrometry : Confirm molecular weight (e.g., using NIST databases for reference spectra) .

Q. What experimental design principles optimize reaction yields?

- Methodological Answer : Factorial design (e.g., varying temperature, catalyst loading, and solvent polarity) minimizes experiments while maximizing data. For example, a 2³ factorial design could test:

| Factor | Low Level | High Level |

|---|---|---|

| Temp | 25°C | 60°C |

| Catalyst | 5 mol% | 15 mol% |

| Solvent | Ethanol | DMF |

| Response surface methodology (RSM) then identifies optimal conditions . |

Advanced Research Questions

Q. How can computational modeling predict reactivity or stability?

- Methodological Answer : Density functional theory (DFT) calculates transition states for hydroxylation or ring-opening reactions. COMSOL Multiphysics simulations integrate AI to model reaction kinetics under varying pressures or solvents, enabling predictive optimization . For example, molecular dynamics (MD) simulations may reveal solvent effects on diastereoselectivity.

Q. What strategies resolve contradictions in stereochemical outcomes?

- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., axial vs. equatorial hydroxylation). To address this:

- Mechanistic probes : Isotopic labeling (e.g., D₂O quenching) tracks protonation sites.

- In situ monitoring : ReactIR or HPLC-MS identifies intermediates during cyclization .

- Comparative crystallography : Contrast crystal structures of byproducts to infer steric/electronic influences .

Q. How are multi-step syntheses streamlined for scalability?

- Methodological Answer : Key steps include:

- Purification : Use membrane technologies (e.g., nanofiltration) for solvent recovery .

- Process control : Implement PAT (Process Analytical Technology) tools for real-time monitoring of critical quality attributes (CQAs) like pH or intermediate concentrations .

- Catalyst recycling : Immobilize catalysts on silica supports to enhance reusability .

Q. What advanced techniques validate biological activity mechanisms?

- Methodological Answer : For anticancer or enzyme inhibition studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.